molecular formula C20H14N2O3S2 B491549 N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide CAS No. 518055-25-9

N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide

Cat. No. B491549
CAS RN: 518055-25-9
M. Wt: 394.5g/mol
InChI Key: HBKSVQFOBQYYEZ-XLNRJJMWSA-N
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Description

N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide, also known as NSC-638850, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the class of sulfonamide derivatives and has been found to have potent inhibitory effects on cancer cell growth.

Mechanism of Action

N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide exerts its anticancer effects by targeting multiple signaling pathways in cancer cells. It has been found to inhibit the activity of several kinases, including AKT, ERK, and JNK. These kinases are involved in cell survival, proliferation, and angiogenesis, and their inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, it has been found to modulate the activity of several enzymes and proteins, including caspases, Bcl-2, and p53. It has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its structure can be modified to improve its efficacy and selectivity. However, one limitation of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide. One area of interest is the development of analogs with improved efficacy and selectivity. Another area of interest is the investigation of the synergistic effects of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide with other anticancer agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide.

Synthesis Methods

The synthesis of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide involves the reaction of 2-thiophenesulfonamide with 3-anilino-4-oxo-1(4H)-naphthalenylidene. The reaction is carried out under controlled conditions, and the resulting compound is purified through multiple steps of chromatography and recrystallization.

Scientific Research Applications

N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro and in vivo studies have shown that this compound has potent inhibitory effects on cancer cell growth. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide has also been shown to inhibit angiogenesis, which is an important process for the growth and spread of cancer cells.

properties

IUPAC Name

(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c23-20-16-10-5-4-9-15(16)17(22-27(24,25)19-11-6-12-26-19)13-18(20)21-14-7-2-1-3-8-14/h1-13,21H/b22-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKSVQFOBQYYEZ-XLNRJJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide

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